2-Chloro-5-propyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one
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Overview
Description
2-Chloro-5-propyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one is a heterocyclic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a pyridine ring fused to a benzoxazepine moiety. The presence of a chlorine atom at the second position and a propyl group at the fifth position further distinguishes this compound. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-propyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring through cyclization reactions using appropriate starting materials such as 2-aminopyridine and suitable aldehydes or ketones.
Introduction of the Benzoxazepine Moiety: The pyridine intermediate is then subjected to a reaction with o-aminophenol derivatives to form the benzoxazepine ring system.
Chlorination and Propylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-propyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorine atom at the second position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-propyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one: Similar structure with a methyl group instead of a propyl group.
2-Bromo-5-propyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one: Similar structure with a bromine atom instead of a chlorine atom.
2-Chloro-5-ethyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
2-Chloro-5-propyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the propyl group and chlorine atom can influence its reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
140413-09-8 |
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Molecular Formula |
C15H13ClN2O2 |
Molecular Weight |
288.73 g/mol |
IUPAC Name |
2-chloro-5-propylpyrido[2,3-b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C15H13ClN2O2/c1-2-9-18-11-7-8-13(16)17-14(11)20-12-6-4-3-5-10(12)15(18)19/h3-8H,2,9H2,1H3 |
InChI Key |
IKARPARVOYZNHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(N=C(C=C2)Cl)OC3=CC=CC=C3C1=O |
Origin of Product |
United States |
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